Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Description
Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions that may include condensation, cycloaddition, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are related scaffolds, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of deuterated pyridine dicarboxylates involves catalytic reductive debromination under a deuterium gas atmosphere . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of a disulfanediylbispyrimidine derivative were determined using these methods . The molecular structure is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The unexpected formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate from the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3 demonstrates the potential for novel transformations . These reactions can lead to the formation of new pyridine derivatives with trifluoromethyl groups, which are valuable in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl can affect these properties significantly. For example, the crystal structure of a thieno[2,3-b]pyridine derivative is stabilized by intermolecular and intramolecular hydrogen bonds, which can impact its physical properties . Understanding these properties is essential for the practical application of these compounds in various fields.
properties
IUPAC Name |
diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-4-20-11(18)8-6-9(12(19)21-5-2)10(13(14,15)16)17-7(8)3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLBOTPMVPJSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165601 | |
Record name | 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
393-81-7 | |
Record name | 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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